molecular formula C13H19ClN4O4S B2692829 N-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide CAS No. 2034330-33-9

N-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

Cat. No.: B2692829
CAS No.: 2034330-33-9
M. Wt: 362.83
InChI Key: UTBFCNDLSAISRR-UHFFFAOYSA-N
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Description

N-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a complex organic compound featuring a chloropyrimidine moiety attached to a piperidine ring. The compound is notable for its versatility in scientific research, particularly in fields like chemistry, biology, medicine, and industry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: : The synthesis begins with 5-chloropyrimidine, which undergoes a nucleophilic aromatic substitution reaction with a suitably protected piperidine derivative.

  • Intermediate Formation: : The piperidine derivative is then treated with an oxidizing agent to introduce the oxoethyl group.

  • Final Coupling: : N-methylmethanesulfonamide is introduced through a sulfonamide formation reaction, typically using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under basic conditions.

Industrial Production Methods

  • Batch Process: : Industrially, the compound can be synthesized in a batch process where each step is carried out in separate reactors with intermediate purification steps.

  • Continuous Process: : Alternatively, a continuous process may be used, where the starting materials are continuously fed into a series of reactors and the final product is continuously extracted.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions to yield various oxo derivatives, which can be useful intermediates in further synthetic transformations.

  • Reduction: : Reduction reactions can reduce the carbonyl group to a corresponding alcohol.

Common Reagents and Conditions Used

  • Oxidation Reagents: : KMnO4, Na2Cr2O7, or PCC.

  • Reduction Reagents: : NaBH4, LiAlH4.

  • Substitution Reagents: : Nucleophiles like alkoxides, thiolates, or amines.

Major Products Formed from These Reactions

  • Oxidation Products: : Various oxoethyl derivatives.

  • Reduction Products: : Corresponding alcohols.

  • Substitution Products: : Substituted pyrimidine derivatives.

Scientific Research Applications

Use in Chemistry

In organic chemistry, this compound is used as an intermediate for synthesizing more complex molecules. Its reactivity profile makes it suitable for constructing a wide range of pharmacologically active compounds.

Use in Biology and Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They have shown promise in targeting specific molecular pathways involved in diseases like cancer and neurological disorders.

Use in Industry

The compound is also used in the agrochemical industry for the development of new pesticides and herbicides, thanks to its ability to interfere with specific biochemical pathways in target organisms.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact mechanism often involves the inhibition of key enzymes or the blocking of receptor sites, thereby altering cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-((5-chloropyrimidin-2-yl)amino)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

  • N-(2-(3-((5-chloropyrimidin-2-yl)thio)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

Highlighting Its Uniqueness

The presence of the oxygen linkage in N-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide differentiates it from its amino and thio analogs. This oxygen atom can significantly influence the compound's electronic properties and, consequently, its reactivity and binding affinity in biological systems. This makes it a valuable scaffold for developing novel compounds with enhanced potency and selectivity.

By meticulously tailoring each section, you can delve deeper into the intricacies of this compound's properties and its applications

Properties

IUPAC Name

N-[2-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O4S/c1-17(23(2,20)21)9-12(19)18-5-3-4-11(8-18)22-13-15-6-10(14)7-16-13/h6-7,11H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBFCNDLSAISRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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